molecular formula C20H21N3O3S B2399000 3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1706300-34-6

3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2399000
CAS No.: 1706300-34-6
M. Wt: 383.47
InChI Key: FRJGOFCYPSYFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure

Scientific Research Applications

3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the use of furan-2-carbaldehydes as C1 building blocks, which are then subjected to ligand-free photocatalytic C–C bond cleavage to form the quinazolinone core . The reaction conditions often require the use of conjugated N, O-tridentate copper complexes as photoinitiators under visible light .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Mechanism of Action

The mechanism of action of 3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

    Thiazepane Derivatives: Compounds featuring the thiazepane ring system.

    Furan Derivatives: Compounds containing the furan ring.

Uniqueness

What sets 3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one apart is its combination of the quinazolinone core with the thiazepane and furan rings, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[3-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-oxopropyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c24-19(22-9-7-18(27-13-11-22)17-6-3-12-26-17)8-10-23-14-21-16-5-2-1-4-15(16)20(23)25/h1-6,12,14,18H,7-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJGOFCYPSYFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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